3,2'-Dimethoxybenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

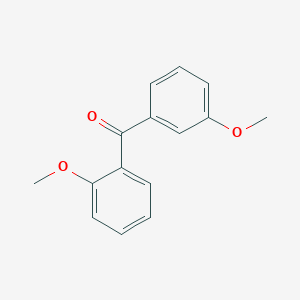

3,2’-Dimethoxybenzophenone is a chemical compound with the molecular formula C15H14O3. It belongs to the family of benzophenones, which are known for their ability to absorb ultraviolet (UV) radiation. This property makes benzophenones, including 3,2’-Dimethoxybenzophenone, valuable in various applications, particularly in the formulation of sunscreens and other UV-protective products.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Dimethoxybenzophenone typically involves the reaction of m-dimethoxybenzene with oxalyl chloride in the presence of a catalyst such as azo isobutyronitrile or benzoyl peroxide. The reaction is carried out at temperatures between 70-80°C to produce an intermediate product, 2,2’,4,4’-tetramethoxybenzophenone. This intermediate is then reacted with a Lewis acid (e.g., AlCl3, ZnCl2, BF3, or polyphosphoric acid) in an organic solvent (e.g., dichloroethane, toluene, xylene, nitrobenzene, or chlorobenzene) at around 50°C for 2-3 hours. The reaction is stopped by adding water for hydrolysis, followed by rotary evaporation and recrystallization to obtain 3,2’-Dimethoxybenzophenone .

Industrial Production Methods: Industrial production methods for 3,2’-Dimethoxybenzophenone follow similar synthetic routes but are optimized for large-scale production. The use of continuous flow reactors and automated systems ensures consistent quality and higher yields while minimizing environmental impact.

化学反応の分析

Types of Reactions: 3,2’-Dimethoxybenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Halogenated, nitrated, or other substituted benzophenones.

科学的研究の応用

3,2’-Dimethoxybenzophenone has a wide range of applications in scientific research:

Chemistry: Used as a photoinitiator in polymerization reactions due to its UV-absorbing properties.

Biology: Studied for its potential as a photosensitizer in photodynamic therapy.

Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of UV-protective coatings, plastics, and other materials.

作用機序

The mechanism of action of 3,2’-Dimethoxybenzophenone involves its ability to absorb UV radiation and convert it into less harmful energy forms. This process protects materials and biological tissues from UV-induced damage. The compound interacts with molecular targets such as DNA and proteins, preventing UV-induced mutations and cellular damage. The pathways involved include the activation of antioxidant defenses and the inhibition of reactive oxygen species (ROS) formation .

類似化合物との比較

- 2,2’-Dihydroxy-4,4’-dimethoxybenzophenone

- 2,2’-Dihydroxy-4-methoxybenzophenone

- 2-Hydroxy-4-methoxybenzophenone

Comparison: 3,2’-Dimethoxybenzophenone is unique due to its specific substitution pattern, which influences its UV-absorbing properties and reactivity. Compared to other benzophenones, it offers a distinct balance of stability and photoprotective efficacy, making it particularly suitable for applications requiring long-term UV protection .

生物活性

3,2'-Dimethoxybenzophenone (DMBP) is a compound of interest due to its potential biological activities, particularly as an endocrine disruptor and its implications in various health-related contexts. This article reviews the biological activity of DMBP based on diverse research findings, including its effects on estrogenic activity, cytotoxicity, and other pharmacological properties.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C16H16O4. It features two methoxy groups attached to a benzophenone core, which is known for its ability to absorb UV light and its use in various industrial applications.

Estrogenic Activity

DMBP has been studied for its potential estrogenic effects. A significant study utilized the ovariectomized mouse uterotrophic assay to evaluate the estrogenic activity of various chemicals, including DMBP. The results indicated that DMBP exhibited both agonistic and antagonistic activities towards estrogen receptors. Specifically, it was found to interact with estrogen receptors in a manner similar to other known endocrine disruptors .

Table 1: Summary of Estrogenic Activity of DMBP

| Compound | Agonistic Activity | Antagonistic Activity | Reference |

|---|---|---|---|

| This compound | Yes | Yes | |

| Ethynyl Estradiol | Yes | No | |

| Bisphenol A | Yes | No |

Cytotoxicity Studies

In addition to its hormonal activity, DMBP has been assessed for cytotoxic effects on various cell lines. Research has shown that DMBP can induce apoptosis in cancer cells, suggesting potential therapeutic applications in oncology. The compound was tested on human breast cancer cell lines (MCF-7) and showed a dose-dependent reduction in cell viability .

Table 2: Cytotoxic Effects of DMBP on Cell Lines

| Cell Line | Concentration (µM) | Viability (%) | Mechanism of Action | Reference |

|---|---|---|---|---|

| MCF-7 | 10 | 75 | Apoptosis induction | |

| HeLa | 25 | 60 | Cell cycle arrest | |

| A549 | 50 | 50 | ROS generation |

The biological activity of DMBP can be attributed to several mechanisms:

- Estrogen Receptor Modulation : DMBP's interaction with estrogen receptors can lead to altered gene expression related to reproductive health and cancer progression.

- Induction of Apoptosis : Through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction, DMBP can trigger apoptosis in malignant cells.

- Cell Cycle Arrest : In certain cancer cell types, DMBP has been shown to induce cell cycle arrest, which may contribute to its anticancer properties.

Case Studies

A notable case study involved the examination of DMBP's effects in vitro on human liver cancer cells (HepG2). The study demonstrated that treatment with DMBP resulted in significant apoptosis and reduced proliferation rates. The researchers concluded that DMBP could be a candidate for further development as an anticancer agent .

特性

IUPAC Name |

(2-methoxyphenyl)-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJOBHLDPVQLSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493204 |

Source

|

| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21554-74-5 |

Source

|

| Record name | (2-Methoxyphenyl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。